Xevinapant - 1071992-99-8

Xevinapant

Catalog Number: EVT-265710
CAS Number: 1071992-99-8
Molecular Formula: C32H43N5O4
Molecular Weight: 561.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Xevinapant is a first-in-class antagonist of inhibitor of apoptosis proteins (IAPs) []. It is a potent, orally-available, monovalent SMAC mimetic that targets multiple IAP members []. Xevinapant enhances cancer cell sensitivity to both chemotherapy and radiotherapy, making it a promising candidate for cancer treatment []. It induces apoptosis, necroptosis, and inhibits pro-survival signaling by inhibiting cIAP1/2 and XIAP [].

Mechanism of Action

Xevinapant functions as a SMAC mimetic, mimicking the activity of the second mitochondria-derived activator of caspase (SMAC) protein. SMAC promotes apoptosis by binding to IAPs and preventing them from inhibiting caspases, proteins responsible for executing the apoptotic program. Xevinapant, by mimicking SMAC, binds to and inhibits cIAP1/2 and XIAP, thereby promoting apoptosis [, ]. This mechanism also enhances the sensitivity of cancer cells to chemotherapy and radiotherapy [, , ].

Applications
  • Head and Neck Squamous Cell Carcinoma (HNSCC): Xevinapant demonstrates cytostatic, cytotoxic, and radiosensitizing effects on HNSCC cells, while having minimal effects on healthy tissues []. A Phase II study indicated its superior efficacy when combined with standard cisplatin-based chemoradiotherapy (CRT) compared to CRT alone []. These findings led to the design of the TrilynX Phase III study (NCT04459715) to further investigate its potential in HNSCC treatment [].
  • Triple Negative Breast Cancer (TNBC): Pharmaco-imaging studies in TNBC models demonstrate Xevinapant's ability to induce apoptosis both in vitro and in vivo []. 18F-FDG PET imaging studies suggest its potential utility in monitoring treatment response in a clinical setting [].
  • Overcoming Chemotherapy Resistance: Xevinapant shows promise in overcoming chemotherapy resistance by enhancing the cytotoxic effects of traditional chemo- and radiotherapy, representing a synergistic approach to cancer treatment [].
Future Directions
  • Optimization of Smac-derived Peptides: Research focuses on developing Smac-derived Aza-peptides, like AzaAla-Val-Pro-Phe-Tyr-NH2 [], with improved proteolytic stability and anti-IAP activity, aiming to overcome limitations of the peptidic nature of current anti-IAPs [].
  • Personalizing Treatment: Further investigation into the association between IAP levels and cellular stress response could help personalize treatment with Xevinapant, particularly in HNSCC [].
  • Expanding Clinical Trials: Continued evaluation of Xevinapant in Phase III clinical trials, such as the TrilynX study [], will be crucial in determining its efficacy and safety in various cancer types.

Debio 1143 (AT-406)

Compound Description: Debio 1143, formerly known as AT-406, is a potent, orally available, monovalent SMAC mimetic that targets multiple IAP family members, including cIAP1, cIAP2, and XIAP. [] Like Xevinapant, it functions as an antagonist of inhibitor of apoptosis proteins (IAPs). [] Preclinical studies have shown that Debio 1143 induces apoptosis in various cancer cell lines, including triple-negative breast cancer. [] It has been investigated in clinical trials for cancer treatment. []

Reference:

LCL-161

Compound Description: LCL-161 is a small-molecule IAP antagonist. [] It is designed to mimic the activity of SMAC, a natural IAP antagonist, and has demonstrated anti-tumor activity in preclinical models. []

SM-406

Compound Description: SM-406 is a potent and selective small-molecule inhibitor of IAP proteins. [] Preclinical studies have demonstrated its ability to induce apoptosis in various cancer cell lines, supporting its potential as an anti-cancer agent.

GDC-0512 (GDC-0917)

Compound Description: GDC-0512, also known as GDC-0917, is an orally bioavailable small-molecule inhibitor of IAP proteins, specifically targeting cIAP1, cIAP2, and XIAP. [] It disrupts the interaction between IAPs and caspases, promoting apoptosis and inhibiting tumor growth.

Reference:

Birinapant

Compound Description: Birinapant is a bivalent SMAC mimetic that binds to and inhibits IAP proteins. [] This binding prevents IAPs from inhibiting caspases, enzymes essential for the execution of apoptosis, thereby promoting cancer cell death. []

Reference:

AzaAla-Val-Pro-Phe-Tyr-NH2

Compound Description: AzaAla-Val-Pro-Phe-Tyr-NH2 is an aza-peptide analog of the unmodified peptide Ala-Val-Pro-Phe-Tyr-NH2. [] It acts as an aminopeptidase-resistant XIAP BIR3 antagonist. [] The aza modification provides resistance to proteolytic cleavage by aminopeptidases, such as leucine aminopeptidase (LAP) and dipeptidyl peptidase-IV (DPP-IV), while retaining its IAP inhibitory activity. []

Properties

CAS Number

1071992-99-8

Product Name

AT-406

IUPAC Name

(5S,8S,10aR)-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide

Molecular Formula

C32H43N5O4

Molecular Weight

561.7 g/mol

InChI

InChI=1S/C32H43N5O4/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40)/t22-,25+,26-,27-/m0/s1

InChI Key

LSXUTRRVVSPWDZ-MKKUMYSQSA-N

SMILES

CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

AT 406
AT-406
AT406 cpd
DEBIO1143
N-benzhydryl-5-(2-(methylamino)propanamido)-3-(3-methylbutanoyl)-6-oxodecahydropyrrolo(1,2-a)(1,5)diazocine-8-carboxamide
SM 406
SM-406
SM406 cpd

Canonical SMILES

CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)CC(C)C)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.